molecular formula C6H11ClF3NO B6215202 rac-(1R,3S)-3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride CAS No. 2230013-05-3

rac-(1R,3S)-3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride

Cat. No.: B6215202
CAS No.: 2230013-05-3
M. Wt: 205.60 g/mol
InChI Key: TYTZANNWKOWQOQ-JBUOLDKXSA-N
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Description

rac-(1R,3S)-3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride: is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with an amino group, a trifluoromethyl group, and a hydroxyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amination and hydroxylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

rac-(1R,3S)-3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol hydrochloride
  • (1R,3S)-3-amino-1-(methyl)cyclopentan-1-ol hydrochloride

Uniqueness

rac-(1R,3S)-3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

2230013-05-3

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.60 g/mol

IUPAC Name

(1S,3R)-3-amino-1-(trifluoromethyl)cyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)2-1-4(10)3-5;/h4,11H,1-3,10H2;1H/t4-,5+;/m1./s1

InChI Key

TYTZANNWKOWQOQ-JBUOLDKXSA-N

Isomeric SMILES

C1C[C@](C[C@@H]1N)(C(F)(F)F)O.Cl

Canonical SMILES

C1CC(CC1N)(C(F)(F)F)O.Cl

Purity

95

Origin of Product

United States

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